2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Vue d'ensemble

Description

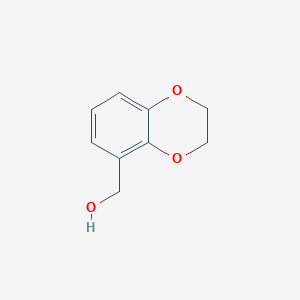

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is an organic compound with the molecular formula C9H10O3. It is also known by its IUPAC name, this compound. This compound is characterized by a benzodioxin ring structure with a methanol group attached to it. It is primarily used for research and development purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, resulting in the benzodioxin ring structure. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid.

Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-5-ylmethane.

Substitution: Formation of various substituted benzodioxin derivatives.

Applications De Recherche Scientifique

Chemistry

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

- Reduction : It can be reduced to form derivatives with different functional groups.

- Substitution Reactions : The benzodioxin ring can undergo electrophilic or nucleophilic substitutions.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

- Antioxidant Activity : It scavenges free radicals, contributing to its potential health benefits.

A notable study investigated its interaction with HIV-1 integrase, suggesting that it may inhibit this crucial enzyme involved in viral replication, thus presenting a promising avenue for antiretroviral therapy development .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects. Compounds derived from it have been synthesized to create dual-action antidepressants targeting both serotonin reuptake inhibition and 5-HT1A receptor antagonism. For example, derivatives showed Ki values of 6.8 nM and 6.2 nM for the 5-HT1A receptor and serotonin transporter respectively .

Data Tables

Case Study 1: Antiviral Research

A study focused on the compound's interaction with HIV-1 integrase demonstrated significant binding affinity and inhibition potential. The structural analysis provided insights into how modifications could enhance efficacy against HIV .

Case Study 2: Antidepressant Development

Research on derivatives of this compound led to the development of new antidepressants with dual mechanisms of action. These compounds were evaluated through radioligand assays showing promising results in both serotonin reuptake inhibition and receptor affinity .

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress modulation, signal transduction, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid

- 2,3-Dihydro-1,4-benzodioxin-5-ylmethane

- 2,3-Dihydro-1,4-benzodioxin-5-ylamine

Uniqueness

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzodioxin derivatives that may have different substituents, leading to varied properties and applications .

Activité Biologique

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol (C9H10O3) is an organic compound characterized by a benzodioxin ring structure with a methanol group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C9H10O3

- CAS Number : 274910-19-9

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, influencing pathways related to oxidative stress modulation and metabolic regulation. Notably, it has been investigated for its potential inhibitory effects on HIV-1 integrase, which is crucial for the viral replication cycle.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Study on Antidepressant Activity

A significant study focused on derivatives of this compound synthesized with piperazine. These compounds were evaluated for their affinity to the 5-HT1A receptor and serotonin reuptake inhibition. Compounds such as 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propanol exhibited Ki values of 6.8 nM for the 5-HT1A receptor and 14 nM for the serotonin transporter . This suggests that modifications to the benzodioxin structure can enhance antidepressant activity.

Biotransformation Studies

Another study investigated the biotransformation of benzo-1,4-dioxane using P450 BM3 variants. The results showed that engineered variants significantly improved the conversion rates to 2,3-dihydrobenzo-1,4-dioxin derivatives compared to wild-type enzymes. For instance, variant R255L achieved a total product concentration of 131 mg/L with a total turnover number (TTN) of 860 ± 15 . This highlights the compound's versatility in enzymatic reactions.

Data Tables

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Antioxidant | Scavenges free radicals | |

| Antidepressant | Ki = 6.8 nM (5-HT1A receptor) | |

| Biotransformation | TTN = 860 ± 15 |

Future Directions

The ongoing research into derivatives and analogs of this compound suggests numerous avenues for future exploration:

- Drug Development : Continued investigation into its therapeutic potential against viral infections and mental health disorders.

- Synthetic Modifications : Exploring structural modifications to enhance biological activity and selectivity.

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATIARBIFSKYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379872 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274910-19-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the interaction between 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and HIV-1 integrase?

A: HIV-1 integrase is an essential enzyme for the replication cycle of the human immunodeficiency virus (HIV). This enzyme enables the integration of viral DNA into the host cell's genome, a crucial step for viral persistence. [] Compounds that can bind to and inhibit HIV-1 integrase are therefore of significant interest as potential antiretroviral therapies. The research paper you provided describes the structural analysis of this compound complexed with the core domain of HIV-1 IN. This structural information provides valuable insights into the binding mode of the compound and its potential mechanism of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.